molecular formula C12H12N4O3S B12864349 N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B12864349
M. Wt: 292.32 g/mol
InChI Key: KNIPMHSBPUBYRS-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide is a complex organic compound that features a benzo[1,3]dioxole ring fused with a carboxylic acid and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide typically involves multi-step organic reactions. One common approach is to start with the benzo[1,3]dioxole-5-carboxylic acid, which can be synthesized from piperonal through oxidation and subsequent carboxylation . The triazole moiety can be introduced via a cyclization reaction involving appropriate precursors such as hydrazine derivatives and isothiocyanates . The final step involves coupling the triazole derivative with the benzo[1,3]dioxole-5-carboxylic acid under suitable conditions, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The benzo[1,3]dioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide is unique due to the presence of both the benzo[1,3]dioxole and triazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C12H12N4O3S/c1-16-10(14-15-12(16)20)5-13-11(17)7-2-3-8-9(4-7)19-6-18-8/h2-4H,5-6H2,1H3,(H,13,17)(H,15,20)

InChI Key

KNIPMHSBPUBYRS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CNC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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